Triethyl phosphonoacetate-1-13C

Mass Spectrometry Isotopic Purity Metabolic Tracing

Triethyl phosphonoacetate-1-13C (CAS 61203-67-6) is a site-specific ¹³C-isotopically labeled analog of the widely used Horner-Wadsworth-Emmons (HWE) olefination reagent. The compound carries a >99 atom% ¹³C enrichment exclusively at the carbonyl carbon (C-1) of the acetate moiety.

Molecular Formula C8H17O5P
Molecular Weight 225.18 g/mol
CAS No. 61203-67-6
Cat. No. B1626190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl phosphonoacetate-1-13C
CAS61203-67-6
Molecular FormulaC8H17O5P
Molecular Weight225.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CP(=O)(OCC)OCC
InChIInChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i8+1
InChIKeyGGUBFICZYGKNTD-VJJZLTLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethyl phosphonoacetate-1-13C (61203-67-6) | 99 Atom% 13C Labeled Horner-Wadsworth-Emmons Reagent for Carbonyl Carbon Tracking


Triethyl phosphonoacetate-1-13C (CAS 61203-67-6) is a site-specific ¹³C-isotopically labeled analog of the widely used Horner-Wadsworth-Emmons (HWE) olefination reagent . The compound carries a >99 atom% ¹³C enrichment exclusively at the carbonyl carbon (C-1) of the acetate moiety . With a molecular formula of (C₂H₅O)₂P(O)CH₂¹³CO₂C₂H₅, a molecular weight of 225.18 g/mol, a density of 1.13 g/mL at 25°C, and a boiling point of 142-145°C at 9 mmHg, its physical properties are virtually identical to the unlabeled parent compound, ensuring seamless substitution in established synthetic protocols while providing a distinct M+1 mass shift and a uniquely traceable ¹³C NMR resonance .

Why Unlabeled or Differently Labeled Triethyl Phosphonoacetate Cannot Substitute for 1-13C in Isotopically Sensitive Workflows


While unlabeled triethyl phosphonoacetate (CAS 867-13-0) or other ¹³C variants (e.g., 2-¹³C, ¹³C₂) are functionally identical reagents for C-C bond formation in the Horner-Wadsworth-Emmons reaction, they fail to meet the analytical requirements of applications that demand site-specific isotopic tracing [1]. The 1-¹³C label provides a singular, high-sensitivity NMR resonance for the carbonyl carbon and a predictable M+1 mass increment. In contrast, unlabeled compounds offer no isotopic signature, the 2-¹³C label tracks a different carbon atom , and the ¹³C₂ label introduces a larger M+2 mass shift and a more complex coupling pattern, which can be undesirable or unsuitable for experiments designed to monitor the fate of a single, specific carbon atom . Substitution with an incorrect isotopic variant would result in loss of analytical signal, ambiguous or uninterpretable spectral data, and a fundamental failure of the experimental design.

Quantitative Evidence Guide: Triethyl phosphonoacetate-1-13C (61203-67-6) vs. Unlabeled and Alternative ¹³C Analogs


Mass Spectrometry: Quantified M+1 Mass Shift for Unambiguous Molecular Ion Tracking

The site-specific ¹³C enrichment at the carbonyl position (C-1) of triethyl phosphonoacetate-1-13C produces a defined +1 Da mass shift (M+1) relative to the unlabeled parent compound (M = 224.19 g/mol) . This predictable shift, combined with a certified isotopic purity of ≥99 atom% ¹³C and a chemical purity of 99% , allows for the unequivocal detection and tracking of the labeled compound and its reaction products in complex biological or synthetic mixtures using mass spectrometry. In contrast, the unlabeled compound provides no such mass label, and the 2-¹³C variant offers a different labeling position with an identical M+1 shift but is used for tracking the α-carbon instead .

Mass Spectrometry Isotopic Purity Metabolic Tracing

NMR Spectroscopy: High-Sensitivity ¹³C Carbonyl Signal for Mechanistic Elucidation

The ¹³C NMR spectrum of triethyl phosphonoacetate-1-13C features a strongly enhanced resonance for the carbonyl carbon at ~165.7 ppm (doublet, J = 6 Hz) due to ³¹P coupling, with a large coupling constant of 134 Hz observed for the neighboring methylene carbon [1]. This high-sensitivity signal is distinct from other carbons in the molecule and is not present at this intensity in unlabeled material, which has a natural abundance ¹³C signal of only 1.1% [2]. In a practical application, this enhanced signal was crucial for confirming the successful incorporation of the labeled carbonyl carbon into a target molecule during the multi-step synthesis of (2,3-¹³C₂) erucic acid, where the ¹³C NMR spectrum of the final product showed well-resolved signals at δ 24.6 and 34.1 ppm for C-3 and C-2, respectively [3].

NMR Spectroscopy Carbonyl Carbon Tracking Reaction Mechanism

Synthetic Fidelity: Quantitative Isotopic Purity Enables Multi-Step Chain Extension Studies

The high isotopic purity (≥99 atom% ¹³C) and chemical purity (≥98%) of triethyl phosphonoacetate-1-13C is critical for maintaining isotopic integrity during iterative synthetic sequences . This was demonstrated in the synthesis of (2,3-¹³C₂) erucic acid, where a repeated 3-step sequence using triethyl(1-¹³C)phosphonoacetate successfully extended oleyl alcohol (C18:1) by four carbons, with the overall yield being 5.5% [1]. The isotopic purity of the starting material ensures that the final product's ¹³C NMR signals are not diluted by unlabeled impurities, which would otherwise compromise the accuracy of metabolic or structural studies .

Isotopic Purity Chain Extension Fatty Acid Synthesis

Optimal Procurement Scenarios for Triethyl phosphonoacetate-1-13C (CAS 61203-67-6)


Metabolic Pathway Tracing and Flux Analysis via MS

The defined M+1 mass shift of triethyl phosphonoacetate-1-13C makes it the optimal reagent for studies requiring precise tracking of the carbonyl carbon atom through metabolic pathways or complex synthetic sequences. Researchers can use mass spectrometry to unambiguously identify and quantify labeled metabolites, a task impossible with unlabeled triethyl phosphonoacetate. This scenario is supported by the quantitative mass shift data [1] and the high isotopic purity specifications [2].

Mechanistic Elucidation in HWE Olefination Chemistry

For investigating the stereochemical and regiochemical outcomes of the Horner-Wadsworth-Emmons reaction, the 1-¹³C label provides a specific, high-sensitivity NMR handle for the carbonyl carbon. This allows researchers to monitor the fate of the carbonyl group in real time or to identify reaction intermediates. The strong ¹³C NMR signal at 165.7 ppm [1] and the successful application in multi-step synthesis [2] validate this scenario.

Synthesis of Site-Specifically Labeled Bioactive Molecules

The compound is a proven building block for the iterative construction of complex, site-specifically ¹³C-labeled molecules, such as (2,3-¹³C₂) erucic acid. The >99 atom% ¹³C isotopic purity ensures that the label is introduced with high fidelity and minimal dilution, which is critical for downstream NMR-based conformational or dynamics studies [1]. This scenario is directly derived from the demonstrated chain-extension protocol [2].

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